molecular formula C18H14Cl2FN3O3S B11597439 2-[(3-chloro-4-fluorophenyl)amino]-N-(5-chloro-2-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(3-chloro-4-fluorophenyl)amino]-N-(5-chloro-2-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11597439
M. Wt: 442.3 g/mol
InChI Key: HTDSFEUDORTJRO-UHFFFAOYSA-N
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Description

2-[(3-chloro-4-fluorophenyl)amino]-N-(5-chloro-2-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the thiazine class of chemicals. This compound is characterized by its unique structure, which includes a thiazine ring, chloro, and fluoro substituents, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-N-(5-chloro-2-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazine Ring: This step involves the reaction of a substituted thiourea with an α-halo ketone under Hantzsch thiazole synthesis conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-4-fluorophenyl)amino]-N-(5-chloro-2-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(3-chloro-4-fluorophenyl)amino]-N-(5-chloro-2-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-N-(5-chloro-2-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-chloro-4-fluorophenyl)amino]-N-(5-chloro-2-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific combination of functional groups and its thiazine ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H14Cl2FN3O3S

Molecular Weight

442.3 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)imino-N-(5-chloro-2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H14Cl2FN3O3S/c1-27-14-5-2-9(19)6-13(14)23-17(26)15-8-16(25)24-18(28-15)22-10-3-4-12(21)11(20)7-10/h2-7,15H,8H2,1H3,(H,23,26)(H,22,24,25)

InChI Key

HTDSFEUDORTJRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)NC(=NC3=CC(=C(C=C3)F)Cl)S2

Origin of Product

United States

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